Product packaging for 4'-O-Benzyloxy (3S,4S)-Ezetimibe(Cat. No.:CAS No. 1683564-73-9)

4'-O-Benzyloxy (3S,4S)-Ezetimibe

Cat. No.: B569003
CAS No.: 1683564-73-9
M. Wt: 499.558
InChI Key: KEYVFYMGVLFXQK-OIFRRMEBSA-N
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Description

Contextual Significance of Azetidinone Architectures in Complex Molecule Synthesis

The azetidin-2-one, or β-lactam, ring is a four-membered heterocyclic motif that holds a place of distinction in the annals of chemistry and medicine. iipseries.orgresearchgate.netglobalscitechocean.com It forms the core structural framework of some of the most important antibiotic classes, including penicillins, cephalosporins, carbapenems, and monobactams. iipseries.orgresearchgate.net The inherent ring strain of the azetidinone ring makes it a reactive entity, a property that is ingeniously harnessed in its biological activity and its application as a synthetic building block. researchgate.net

Beyond its celebrated role in antibacterial agents, the azetidinone scaffold has demonstrated remarkable versatility, serving as a key component in a diverse array of biologically active molecules. iipseries.org These include cholesterol absorption inhibitors, enzyme inhibitors targeting proteases like tryptase and elastase, as well as compounds with antitubercular, anti-inflammatory, and anticancer properties. iipseries.orgfigshare.comresearchgate.netglobalresearchonline.net The ability to introduce a wide variety of substituents onto the azetidinone ring allows for the fine-tuning of its pharmacological profile, making it a privileged structure in drug discovery. researchgate.netnih.gov The development of novel synthetic methodologies to construct and functionalize the azetidinone core remains an active and important area of research. researchgate.netacs.org

Overview of 4'-O-Benzyloxy (3S,4S)-Ezetimibe's Role as a Precursor in Diverse Synthetic Endeavors

This compound, also known by its chemical name (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone, is a key intermediate in the synthesis of Ezetimibe (B1671841), a potent cholesterol absorption inhibitor. ontosight.aievitachem.comnih.govsynthinkchemicals.com The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl function during the synthetic sequence. This protection strategy is vital to prevent unwanted side reactions and to ensure the regioselective functionalization of other parts of the molecule. The final step in the synthesis of Ezetimibe from this precursor typically involves the hydrogenolysis of the benzyl (B1604629) ether to unveil the free phenol (B47542). vulcanchem.comgoogle.com

The strategic importance of this compound extends beyond the synthesis of Ezetimibe itself. It serves as a versatile platform for the creation of a library of Ezetimibe analogs. nih.govmdpi.com By modifying the side chains and other substituents on the azetidinone ring of this precursor, medicinal chemists can explore the structure-activity relationships (SAR) of this class of compounds, aiming to develop new agents with improved properties. nih.gov Research has shown that the 2-azetidinone ring, the C-4 aryl group with a para-polar substituent, and the N-aryl ring are all important for activity. nih.gov

The synthesis of this compound itself is a multi-step process that requires precise control over reaction conditions to establish the desired stereochemistry. ontosight.ai A common approach involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction known as the Staudinger synthesis, to form the β-lactam ring. researchgate.netacs.orgthieme-connect.comresearchgate.net

Table 1: Key Synthetic Intermediates and Reactions

Intermediate/ReactionDescriptionReference
Staudinger ReactionA [2+2] cycloaddition between a ketene and an imine to form the azetidinone ring. researchgate.netacs.orgthieme-connect.comresearchgate.net
(3R,4S)-4-((4-Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-oneA key ketone intermediate that is stereoselectively reduced to form the desired alcohol in the side chain. evitachem.comgoogle.comnih.gov
HydrogenolysisThe removal of the benzyl protecting group, typically using a palladium catalyst and a hydrogen source, to yield the final active pharmaceutical ingredient. vulcanchem.comgoogle.com

Foundational Principles of Stereocontrol in the Azetidinone Scaffold

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. This is particularly true for molecules containing the azetidinone scaffold, where the relative stereochemistry of the substituents on the β-lactam ring is often critical for its therapeutic effect. researchgate.net The synthesis of this compound, and consequently Ezetimibe, presents a significant stereochemical challenge, requiring the precise control of multiple stereocenters. ontosight.ainih.gov

The Staudinger reaction, a cornerstone in β-lactam synthesis, can proceed through different pathways, leading to either cis or trans diastereomers. researchgate.net The stereochemical outcome is influenced by several factors, including the nature of the reactants (ketene and imine), the solvent, and the reaction temperature. researchgate.net For the synthesis of Ezetimibe and its precursors, achieving the desired (3S,4S) configuration is paramount.

Various strategies have been developed to achieve high stereoselectivity in azetidinone synthesis. figshare.comacs.orgthieme-connect.comnih.gov These often involve the use of chiral auxiliaries, which are temporary chiral groups attached to one of the reactants to direct the stereochemical course of the reaction. acs.org Another powerful approach is the use of chiral catalysts, which can create a chiral environment that favors the formation of one stereoisomer over the other. nih.gov For instance, in the synthesis of Ezetimibe, a highly stereoselective reduction of a ketone precursor is often employed to install the hydroxyl group in the side chain with the correct (S) configuration. evitachem.comresearchgate.net The ability to control the stereochemistry at each chiral center is a testament to the sophistication of modern asymmetric synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27F2NO3 B569003 4'-O-Benzyloxy (3S,4S)-Ezetimibe CAS No. 1683564-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYVFYMGVLFXQK-OIFRRMEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Precursors to 4 O Benzyloxy 3s,4s Ezetimibe

Synthesis and Functionalization of Key Starting Materials

The creation of 4'-O-Benzyloxy (3S,4S)-Ezetimibe hinges on the preparation and modification of two primary types of precursors: ezetimibe (B1671841) ketone analogues and substituted benzyloxy phenyl derivatives.

Derivatization of Ezetimibe Ketone Analogues

A crucial step in the synthesis is the stereoselective reduction of a ketone analogue, specifically (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone. google.comgoogle.com This reduction converts the oxopropyl side chain into the desired (S)-hydroxypropyl side chain, a characteristic feature of the target molecule. google.com

To enhance the formation of the desired (S)-isomer, the reduction is often carried out using a borane (B79455) reducing agent, such as borane dimethyl sulfide (B99878) or borane tetrahydrofuran (B95107) complex, in the presence of a chiral catalyst and an acid. google.com The addition of an acid, like methanesulfonic acid, is believed to minimize the formation of the unwanted (R,S,R) isomer, thereby increasing the enantiomeric purity of the final product. google.com Research has also explored the derivatization of various drug molecules to create potent ezetimibe analogues, highlighting the importance of modifying the core structure for enhanced activity. researchgate.net

Table 1: Reagents for Stereoselective Ketone Reduction

Reagent Type Specific Example(s) Role in Reaction Reference
Borane Reducing Agent Borane dimethyl sulfide, Borane tetrahydrofuran complex Reduces the ketone to a secondary alcohol google.com
Chiral Catalyst Corey's reagent (chiral oxazaborolidine) Controls the stereochemistry of the reduction google.com
Acid Methanesulfonic acid Improves enantiomeric purity by reducing side reactions google.com

Preparation of Substituted Benzyloxy Phenyl Derivatives

The synthesis of the benzyloxy phenyl portion of the molecule is another key aspect. A common precursor is N-(4-(benzyloxy)benzylidene)-4-fluorobenzenamine. researchgate.netresearchgate.net This imine is typically prepared in a one-pot synthesis from 4-hydroxybenzaldehyde, which is first reacted with benzyl (B1604629) chloride to form 4-(benzyloxy)benzaldehyde, and then condensed with 4-fluoroaniline. researchgate.netresearchgate.net

The structure-activity relationship (SAR) studies of ezetimibe analogues have revealed that the C-4 position of the azetidinone ring requires an aryl group, which is optimally substituted at the para position with a polar moiety. nih.gov In the case of this compound, the benzyloxy group serves as a protected form of the required phenolic hydroxyl group, which is unveiled in the final step to yield ezetimibe. acs.org This strategy allows for various chemical transformations on other parts of the molecule without affecting the sensitive phenol (B47542) group. A ligand-based study on ezetimibe analogues has further explored the impact of different substituents on the azetidinone-2-one ring. mdpi.com

Table 2: Synthesis of N-(4-(benzyloxy)benzylidene)-4-fluorobenzenamine

Starting Material Reagent Product Reference
4-Hydroxybenzaldehyde Benzyl chloride 4-(Benzyloxy)benzaldehyde researchgate.net
4-(Benzyloxy)benzaldehyde 4-Fluoroaniline N-(4-(benzyloxy)benzylidene)-4-fluorobenzenamine researchgate.netresearchgate.net

Mechanistic Studies of Critical Synthetic Steps

The formation of the β-lactam (azetidinone) ring is a cornerstone of the synthesis, and its mechanism has been a subject of investigation. One notable method involves a rhodium-catalyzed reductive Mannich-type reaction. beilstein-journals.org In this process, an imine and an α,β-unsaturated ester react in the presence of a rhodium catalyst and diethylzinc (B1219324) to form the syn-β-lactam with high selectivity. beilstein-journals.org The proposed mechanism suggests that the rhodium catalyst reacts with diethylzinc to form a rhodium-hydride complex, which then facilitates a 1,4-reduction of the unsaturated ester to generate a rhodium enolate. beilstein-journals.org This intermediate then reacts with the imine to form the β-lactam ring. beilstein-journals.org

Another critical mechanistic approach involves a highly stereoselective 1,3-dipolar cycloaddition catalyzed by Scandium triflate (Sc(OTf)₃). acs.org This reaction between a nitrone, such as C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone, and a chiral lactone controls the formation of the multiple stereogenic centers in the final molecule due to the rigid transition state of the cycloaddition. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. For the condensation step that forms the β-lactam ring, studies have shown that the molar ratio of the starting materials, the amount and type of base and Lewis acid, the choice of solvent, and the reaction temperature are all critical parameters. google.com For instance, in one process, the optimal conditions for the reaction between (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidone and an imine were found to involve using a 4-fold molar excess of the base DIPEA and a combination of titanium tetrachloride and isopropyl titanate as the Lewis acid in dichloromethane (B109758) at a temperature between -20 to -10 °C. google.com

Table 3: Optimized Conditions for a Key Condensation Step

Parameter Optimized Condition Reference
Molar Ratio (SM1:SM2) 1.0 : 1.5 google.com
Base (DIPEA) 4 times the molar amount of SM1 google.com
Lewis Acid Titanium tetrachloride and Isopropyl titanate (3:1 ratio) google.com
Solvent Dichloromethane google.com
Temperature -20 to -10 °C google.com

Stereochemical Control and Purity in 4 O Benzyloxy 3s,4s Ezetimibe Synthesis

Analysis of Stereoisomeric Impurities and Their Formation Pathways

During the synthesis of Ezetimibe (B1671841) and its precursors like 4'-O-Benzyloxy (3S,4S)-Ezetimibe, several stereoisomeric impurities can form, complicating purification and potentially affecting the final drug's efficacy and safety. rhhz.net The formation of these impurities is often linked to specific steps in the synthetic route.

One of the primary sources of stereoisomeric impurities is the condensation reaction that forms the β-lactam ring. The reaction between an imine and an activated carboxylic acid derivative (like an enolate) can result in both syn and anti addition products, leading to different diastereomers. science24.com For instance, the crucial condensation step can yield the undesired (S,R,R,S)-isomer alongside the desired (S,R,S,S)-intermediate. science24.com

Another significant pathway for impurity formation arises from the stereochemical integrity of the starting materials. The use of a chiral alcohol, a precursor to the side chain, can introduce impurities if it is not enantiomerically pure. For example, the presence of the (R,S)-alcohol as a contaminant in the required (S,S)-alcohol leads to the formation of the (R,R,S,S)-diastereomer of the coupled intermediate. science24.com This ultimately results in the (R,R,S)-"iso-ezetimibe," an impurity that is particularly challenging to remove from the final product. science24.com

Contamination in chiral auxiliaries is another critical factor. The synthesis often employs chiral oxazolidinones to direct the stereochemistry of the azetidinone ring. If the (S)-4-phenyl-2-oxazolidinone used is contaminated with its (R)-enantiomer, it can lead to the formation of trace levels of unwanted stereoisomers. rhhz.net This contamination is a direct cause for the detection of stereoisomers such as the RRS-Ezetimibe and others in the crude product. rhhz.net

The reduction of the ketone on the side chain is the final stereocenter-determining step. Non-selective reduction can produce a mixture of (S)- and (R)-alcohols, leading to the formation of the (3R, 4S, R)-diastereomer, which is an impurity. rhhz.net For example, during process development, impurities such as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one (desfluoro ezetimibe) have been identified, arising from impurities in the starting materials. researchgate.netnih.gov

A summary of major stereoisomeric impurities and their typical formation pathways is presented below.

Impurity Name/ConfigurationFormation PathwayReference
(S,R,R,S) - DiastereomerSyn-condensation during β-lactam ring formation. science24.com
(R,R,S,S) - DiastereomerContamination of (S,S)-alcohol starting material with (R,S)-alcohol. science24.com
(R,R,S) - "iso-ezetimibe"Arises from the (R,R,S,S)-diastereomer intermediate. science24.com
RRS-EzetimibeContamination of the (S)-chiral auxiliary with its (R)-enantiomer. rhhz.net
(3R, 4S, R)-DiastereomerNon-stereoselective reduction of the side-chain ketone. rhhz.net

Methodologies for Enhancing Enantiomeric and Diastereomeric Excess

To ensure the synthesis yields this compound with high stereochemical purity, various methodologies are employed to maximize the enantiomeric excess (ee) and diastereomeric excess (de).

Chiral Auxiliaries: The use of chiral auxiliaries is a cornerstone of stereocontrol in Ezetimibe synthesis. The Evans auxiliary, (S)-4-phenyl-2-oxazolidinone, is frequently used to control the stereochemistry during the formation of the β-lactam ring. researchgate.netresearchgate.net The condensation of the titanium enolate of the chiral oxazolidinone with an imine proceeds with high stereodirecting power, favoring the formation of the desired syn-β-lactam intermediate. rhhz.netresearchgate.net The efficiency of this method is highly dependent on the enantiomeric purity of the auxiliary itself. rhhz.net

Stereoselective Reduction: The reduction of the side-chain ketone to a secondary alcohol is the final step in establishing the three contiguous chiral centers. Asymmetric reduction is crucial for obtaining the desired (S)-configuration of the hydroxyl group. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane (B79455) source (like borane-dimethylsulfide), is a highly effective method. rhhz.netresearchgate.net This method can achieve high enantioselectivity (up to 90% ee) and yield. researchgate.net The choice between the (R)- or (S)-oxazaborolidine catalyst determines the stereochemical outcome of the reduction. rhhz.net

Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of keto-acid intermediates using chiral catalysts. A chiral spiro iridium catalyst, for example, has been shown to afford optically active γ-hydroxy acids with excellent enantioselectivities (up to >99% ee). researchgate.net This provides an efficient route to the chiral side-chain precursor.

Chromatographic Separation: While synthetic methods aim to maximize stereoselectivity, chromatographic purification is often essential to remove residual impurities and enhance the stereochemical purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) like Chiralpak and Chiralcel is widely used for the analytical and preparative separation of Ezetimibe's stereoisomers. researchgate.netscirp.orgoup.comsemanticscholar.orgscirp.org These methods can effectively separate the desired product from its enantiomer and other diastereomers. scirp.orgoup.com

MethodologyDescriptionKey Reagents/ConditionsAchieved Purity
Chiral Auxiliary ChemistryControls stereochemistry of the β-lactam ring formation.(S)-4-phenyl-2-oxazolidinone, TiCl4, Ti(OiPr)4High diastereoselectivity (e.g., 1:8 ratio of stereoisomers 15a:15b). rhhz.net
Stereoselective ReductionAsymmetric reduction of the side-chain ketone to the (S)-alcohol.Chiral oxazaborolidine (CBS) catalyst, Borane-dimethyl sulfide (B99878)High enantioselectivity (up to 90% ee). researchgate.net
Asymmetric HydrogenationEnantioselective synthesis of the chiral side-chain precursor.Chiral spiro iridium catalystExcellent enantioselectivity (>99% ee). researchgate.net
Chiral ChromatographyPurification step to separate stereoisomers.Chiral Stationary Phases (e.g., Chiralpak AS-H)Baseline resolution between enantiomers (>2.0). scirp.orgsemanticscholar.org

Strategies for Mitigating Formation of Undesirable Azetidinone Isomers (e.g., (3R,4S) configurations)

The formation of the correct trans-(3R,4S) stereochemistry on the azetidinone ring is paramount. However, the formation of other isomers, such as the cis or other trans diastereomers, can occur. Several strategies are implemented to mitigate the formation of these undesirable isomers.

The primary strategy lies in the highly stereoselective [2+2] cycloaddition reaction between an imine and a ketene (B1206846) equivalent (often derived from an activated acid). The use of a chiral auxiliary, such as (S)-4-phenyl-2-oxazolidinone, in conjunction with a Lewis acid like titanium tetrachloride (TiCl₄), directs the facial selectivity of the enolate addition to the imine. rhhz.netresearchgate.net This setup favors the formation of the intermediate leading to the desired (3R,4S) configuration.

Purification of key intermediates is a critical control point. It has been demonstrated that providing a pure (S,R,S,S)-intermediate is crucial for obtaining optically pure Ezetimibe. science24.com This intermediate is often contaminated with the (S,R,R,S)-isomer (from syn-condensation) and the (R,R,S,S)-isomer (from impure starting materials). science24.com Developing methods to purify this key intermediate, for instance through recrystallization, is essential to prevent the carry-over of impurities that lead to undesirable azetidinone isomers in the final product. rhhz.netscience24.com

Epimerization can also be employed as a corrective strategy. In some synthetic routes, a mixture of diastereoisomers is formed during a hydrogenation step, yielding, for example, a 1:1 mixture of (3R,4R,7S)- and (3S,4S,7S)-diastereoisomers. acs.org A subsequent epimerization step, often using a base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), can be used to convert the undesired isomer into the desired one, thereby increasing the yield of the correct stereoisomer. acs.org

Finally, strict control over the enantiomeric purity of all chiral starting materials and reagents is fundamental. As previously noted, even trace amounts of the wrong enantiomer of a chiral auxiliary or precursor can lead to the formation of hard-to-remove isomeric impurities. rhhz.net

Control of Geometrical Isomers (E/Z) in Intermediate Stages

In some synthetic routes to Ezetimibe, intermediate compounds possess carbon-carbon double bonds where control of geometrical isomerism (E/Z) is critical for the success of subsequent stereoselective transformations.

One prominent example involves the synthesis of the side-chain precursor, 5-(4-fluorophenyl)-pent-4-enoic acid, via a Wittig reaction. This reaction can produce a mixture of E- and Z-isomers. google.com Research has shown that the Wittig reaction conditions can be optimized to predominantly generate the desired Z-isomer, with yields for the Z:E mixture exceeding 90% and the Z-isomer constituting around 80% of that mixture. google.comgoogle.com The Z-isomer is the desired intermediate for subsequent steps in the Ezetimibe synthesis, and its selective isolation is a key process step. google.comgoogle.com

Another advanced method for controlling geometry is through Ru-catalyzed cross-metathesis (CM). The CM reaction between β-arylated α-methylidene-β-lactams and terminal olefins, using a Hoveyda-Grubbs second-generation catalyst, has been shown to produce the corresponding α-alkylidene-β-aryl-β-lactams with exclusive Z-selectivity. acs.orgnih.gov This method provides a direct and highly selective route to intermediates with the desired double bond geometry, which can then be hydrogenated to set the stereocenters of the side chain. acs.org

ReactionKey FeatureOutcomeReference
Wittig ReactionSynthesis of 5-(4-fluorophenyl)-pent-4-enoic acid intermediate.Predominantly generates the desired Z-isomer (Z:E ratio ≈ 88:12). google.comgoogle.com
Ru-catalyzed Cross-MetathesisReaction of α-methylidene-β-lactams with olefins.Exclusive Z-selectivity for the α-alkylidene product. acs.orgnih.gov

Analytical Research for 4 O Benzyloxy 3s,4s Ezetimibe

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for establishing the exact structure and isomeric purity of 4'-O-Benzyloxy (3S,4S)-Ezetimibe. nih.gov Through the detailed analysis of proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, including chemical shifts, coupling constants, and signal integrations, the molecule's connectivity is unambiguously determined.

¹H NMR spectroscopy provides granular detail regarding the placement of hydrogen atoms. For example, distinct signals can be attributed to the protons on the aromatic rings of the benzyloxy and fluorophenyl groups, as well as those on the azetidinone ring and the side chain. newdrugapprovals.org The splitting patterns within the ¹H NMR spectrum are also vital for confirming the relative stereochemistry at the C3 and C4 chiral centers of the azetidinone ring.

Complementing the proton data, ¹³C NMR spectroscopy offers a map of the carbon framework. Each unique carbon atom within this compound produces a discrete signal, verifying the total carbon count and the chemical environment of each carbon.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
7.40-7.20 m Aromatic Protons
7.10 d Aromatic Protons
5.00 s O-CH₂ -Ph
4.55 d N-CH
3.10 m CH -O
¹³C NMR Chemical Shift (ppm) Assignment
167.8 C=O (Azetidinone)
158.0 C-O (Phenoxy)
137.5, 132.5, 128.7, 128.2, 127.8, 115.5 Aromatic Carbons
70.5 O-C H₂-Ph
60.5, 59.5 C H-N, C H-O

Note: This data is illustrative and may exhibit slight variations based on the specific solvent and experimental setup.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a swift and efficient method for pinpointing the primary functional groups within the this compound molecule. epo.org The absorption of infrared light at characteristic frequencies correlates to the vibrational energies of specific chemical bonds.

The IR spectrum for this compound is expected to display distinct absorption bands corresponding to the hydroxyl (-OH) stretch, the β-lactam carbonyl (C=O) stretch, the carbon-nitrogen (C-N) bond, and aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds. researchgate.net The ether linkage (C-O-C) of the benzyloxy group will also produce a characteristic signal. epo.org

Table 2: Key IR Absorption Bands for this compound epo.org

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch 3450-3250
C-H stretch (aromatic) 3150-3000
C-H stretch (aliphatic) 3000-2850
C=O stretch (β-lactam) ~1755
C=C stretch (aromatic) 1610-1470
C-O stretch (ether) 1260-1040

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to ascertain the molecular weight of this compound and to deduce structural information from its fragmentation patterns. nih.govepo.org High-resolution mass spectrometry (HRMS) can deliver a precise mass measurement, which serves to confirm the molecule's elemental composition. ontosight.ai

In a mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is recorded, corresponding to the molecular weight of this compound. The subsequent fragmentation of this ion provides a distinctive pattern that aids in structural verification. Significant fragmentation pathways often include the cleavage of the benzyloxy group, the azetidinone ring, or the side chain. researchgate.net

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic methods are vital for evaluating the purity of this compound and for the identification and quantification of any impurities arising from the manufacturing process or degradation.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound. derpharmachemica.com A validated, stability-indicating HPLC method is capable of separating the main compound from its potential impurities. nih.govakjournals.com The development of such a method involves the optimization of several parameters, including the choice of a stationary phase (column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) and a buffered aqueous solution), the flow rate, and the detection wavelength (typically in the UV range where the aromatic moieties have strong absorbance). nih.govderpharmachemica.com

Method validation is conducted in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is dependable, repeatable, and accurate for its intended use. nih.gov This validation process assesses characteristics like specificity, linearity, range, accuracy, precision, and robustness. nih.gov

Chiral Chromatography for Resolution and Quantification of Stereoisomers

Due to the presence of multiple stereocenters in this compound, controlling its stereochemical purity is critical. researchgate.net Chiral chromatography, a specialized form of HPLC, is employed to separate enantiomers and diastereomers. nih.govsemanticscholar.org This separation is typically achieved by using a chiral stationary phase (CSP) that exhibits differential interactions with the various stereoisomers, enabling their resolution. nih.govscirp.org

The development of a chiral HPLC method for this compound involves testing various chiral columns and fine-tuning the mobile phase to ensure sufficient separation between the desired (3S,4S) isomer and any other stereoisomers. researchgate.netnih.gov A validated chiral method allows for the precise quantification of the stereoisomeric purity of the compound. semanticscholar.orgscirp.org

Table 4: List of Compounds

Compound Name
This compound
Ezetimibe (B1671841)
Acetonitrile
(RRS)-ezetimibe
4-fluoroaniline
Ezetimibe ketone

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique for the analysis of pharmaceutical compounds, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). While specific UPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for Ezetimibe and its other impurities can be adapted. These methods typically employ sub-2 µm particle columns, which allow for higher flow rates and faster separations without compromising efficiency.

For instance, a stability-indicating UPLC method developed for the simultaneous determination of Ezetimibe and Atorvastatin utilized a Kromasil Eternity C18 UHPLC column (2.5 µm, 2.1 × 50 mm) with a gradient elution of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 6.70; 0.01M). nih.govoup.com The flow rate was 0.2 mL/min with a column oven temperature of 40°C, and UV detection was performed at 245 nm. nih.govoup.com This method achieved a total run time of 5 minutes, effectively separating the main compounds from their degradation products. nih.govoup.com

Another UPLC method for Ezetimibe and Simvastatin employed a Kromasil Eternity C18 UHPLC column (2.5 μm, 2.1 mm x 50 mm) with a gradient of acetonitrile and ammonium acetate buffer (pH 6.70; 0.01 M) at a flow rate of 0.35 mL/min and a column temperature of 40ºC. longdom.org Detection was carried out at 235 nm, and the total run time was a rapid 3.5 minutes. longdom.org A different approach for Ezetimibe and Simvastatin impurities used a Waters Acquity HSS T3 column (1.8μ, 100x 2.1mm) with a mobile phase of perchloric acid buffer and acetonitrile in a gradient mode at a flow rate of 0.5 mL/min, with detection at 238 nm. bohrium.comorientjchem.org

These examples demonstrate the versatility of UPLC in analyzing Ezetimibe and its related substances. The selection of the column, mobile phase, and gradient conditions is crucial for achieving the desired separation of this compound from potential process-related impurities.

Table 1: Exemplary UPLC Method Parameters for Ezetimibe and Related Compounds

ParameterMethod 1 (Ezetimibe/Atorvastatin) nih.govoup.comMethod 2 (Ezetimibe/Simvastatin) longdom.orgMethod 3 (Ezetimibe/Simvastatin Impurities) bohrium.comorientjchem.org
Column Kromasil Eternity C18 UHPLC (2.5 µm, 2.1 × 50 mm)Kromasil Eternity C18 UHPLC (2.5 μm, 2.1 mm x 50 mm)Waters Acquity HSS T3 (1.8μ, 100x 2.1mm)
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (pH 6.70; 0.01M)Acetonitrile and Ammonium Acetate Buffer (pH 6.70; 0.01 M)Perchloric Acid Buffer and Acetonitrile
Elution GradientGradientGradient
Flow Rate 0.2 mL/min0.35 mL/min0.5 mL/min
Temperature 40°C40°CNot Specified
Detection UV at 245 nmUV at 235 nmUV at 238 nm
Run Time 5 min3.5 minShort run time

Identification and Characterization of Process-Related Impurities

The synthesis of complex molecules like Ezetimibe involves multiple steps, each with the potential to generate impurities. The control of these impurities is a regulatory requirement, and their identification and characterization are essential for ensuring the safety and efficacy of the final drug product. For the intermediate this compound, several types of process-related impurities can be anticipated, including desfluoro analogues, diol analogues, and positional isomers.

Desfluoro Analogues

Desfluoro analogues are impurities in which one or more fluorine atoms are absent from the molecule. In the context of Ezetimibe synthesis, a desfluoro impurity, specifically (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, has been identified. nih.govsemanticscholar.org This impurity, also known as the desfluoroaniline analog of Ezetimibe, can be formed during the synthetic process and has been consistently observed at levels between 0.05% and 0.15% in the final product. nih.govsemanticscholar.org The presence of this impurity necessitates control measures, such as specifying a limit for the corresponding desfluoro intermediate to manage its formation. nih.govsemanticscholar.org Another desfluoro variant is the Ezetimibe Desfluoro benzene (B151609) Analog. veeprho.com

Diol Analogues

Diol analogues are impurities that contain two hydroxyl (-OH) groups. One such impurity related to Ezetimibe is the Ezetimibe Diol Impurity, chemically identified as (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol. pharmaffiliates.comlgcstandards.com This type of impurity can arise from the ring-opening of the β-lactam or other cyclic structures present in the synthetic intermediates. clearsynth.com The formation of diol impurities is a critical consideration in the process development and control strategy for Ezetimibe and its intermediates.

Positional Isomers

Positional isomers have the same molecular formula but differ in the position of functional groups on the main carbon skeleton. In the synthesis of Ezetimibe, positional isomers can arise from the use of starting materials with incorrect substitution patterns. For example, o-Fluoro benzene and m-Fluoro aniline (B41778) analogues of Ezetimibe have been described as potential impurities. researchgate.netresearchgate.net These isomers are structurally very similar to the desired product and can be challenging to separate. researchgate.netresearchgate.net Another example is the (3'R)-Ezetimibe isomer. veeprho.com The development of highly selective analytical methods is therefore crucial for their detection and control.

Stability-Indicating Analytical Method Development

Stability-indicating analytical methods are essential for evaluating the stability of a drug substance or its intermediates under various environmental conditions. These methods must be able to separate the intact compound from its degradation products, thus providing a measure of the compound's stability. The development of such a method for this compound would involve forced degradation studies.

Forced degradation studies subject the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as prescribed by the International Conference on Harmonisation (ICH) guidelines. nih.govresearchgate.net For Ezetimibe, studies have shown that degradation occurs under hydrolytic (especially neutral and alkaline) and, to some extent, photolytic conditions, while it is relatively stable to oxidative and thermal stress. nih.govresearchgate.net

A stability-indicating HPLC method for Ezetimibe utilized a C-8 column with a gradient mobile phase of ammonium acetate buffer (0.02 M, pH 7.0) and acetonitrile, with detection at 250 nm. nih.govresearchgate.net Another study on Ezetimibe in combination with valsartan (B143634) showed degradation under acidic (1N HCl at 80°C) and alkaline (0.1N NaOH at 80°C) conditions, while it was stable to oxidation with 10% H2O2. tjpr.org

The insights gained from the forced degradation of Ezetimibe can guide the development of a stability-indicating method for this compound. The method would need to be validated for its ability to separate the parent compound from any degradation products that may form under these stress conditions, ensuring that the analytical method is fit for its purpose in stability testing.

Advanced Research Perspectives and Future Innovations in Azetidinone Chemistry

Application of Computational Chemistry and Molecular Modeling for Reaction Pathway Prediction and Optimization

Computational chemistry and molecular modeling have emerged as indispensable tools in modern synthetic chemistry, offering profound insights into reaction mechanisms and enabling the prediction and optimization of reaction pathways for complex molecules like azetidinones. These in silico methods allow chemists to model reactions and predict outcomes before undertaking expensive and time-consuming laboratory experiments. mit.edu

Density Functional Theory (DFT) and Ab initio calculations are frequently employed to investigate the transition states and energetics of reactions involved in azetidinone synthesis, such as the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. researchgate.netresearchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction conditions to achieve desired stereoselectivity (cis/trans) and regioselectivity. For instance, computational studies have successfully explained the observed regio- and chemoselectivity in Diels-Alder reactions of 3-butadienyl-2-azetidinones. researchgate.net

Molecular modeling is also crucial for understanding the binding interactions between a substrate and a catalyst or an enzyme inhibitor. acs.orgtandfonline.com In the context of developing novel azetidinone-based therapeutic agents, homology-derived molecular models of target enzymes can be created to postulate binding models. acs.org This approach was successfully used to design potent inhibitors of prostate-specific antigen (PSA), where systematic analysis of the binding importance of side chains appended to the 2-azetidinone ring led to the synthesis of highly active compounds. acs.org Similarly, docking studies help in understanding how synthesized azetidinone derivatives interact with biological targets, such as the transpeptidase enzyme in bacteria, thereby confirming their mechanism of action. nih.gov

Recent advancements have demonstrated the power of computational models to predict the feasibility of novel photocatalyzed reactions for azetidine (B1206935) synthesis. mit.edu By modeling properties like frontier orbital energy, researchers can predict which reactant pairs will successfully form the desired azetidine ring, expanding the accessible chemical space for this important structural motif. mit.edu This predictive power accelerates the discovery of new synthetic routes and allows for the rapid screening of potential substrates, a crucial advantage in the synthesis of complex pharmaceutical intermediates. mit.eduresearchgate.net

Table 1: Application of Computational Methods in Azetidinone Chemistry

Computational MethodApplication in Azetidinone SynthesisKey Findings/BenefitsReference
Density Functional Theory (DFT)Predicting regioselectivity and stereoselectivity in Diels-Alder and cycloaddition reactions.Identifies the most favorable reaction pathways (kinetically and thermodynamically controlled) and explains experimental outcomes. researchgate.net
Molecular Modeling/DockingDesigning novel azetidinone-based enzyme inhibitors and understanding ligand-target interactions.Postulates binding modes, guides the synthesis of more potent analogues, and confirms mechanisms of action. acs.orgnih.gov
Frontier Orbital Energy ModelingPredicting the success of photocatalyzed reactions to form azetidines.Enables rapid screening of reactant pairs and expands the scope of accessible substrates for synthesis. mit.edu
Quantitative Structure-Activity Relationship (QSAR)Developing models to predict the biological activity of new azetidinone derivatives.Identifies key structural features required for antibacterial or antifungal activity. innovareacademics.in

Integration of Automation and Robotics in High-Throughput Synthesis and Screening

The integration of automation and robotics is revolutionizing pharmaceutical research by enabling high-throughput synthesis and screening (HTS), significantly accelerating the discovery and development of new drugs and synthetic pathways. acs.orgdrugtargetreview.com This technology is particularly valuable in the optimization of complex multi-step syntheses, such as those required for intermediates like 4'-O-Benzyloxy (3S,4S)-Ezetimibe.

Automated synthesis platforms can perform numerous reactions simultaneously under a variety of conditions, allowing for rapid optimization of parameters like catalysts, solvents, temperature, and stoichiometry. acs.orgnih.gov These systems, often designed "by chemists for chemists," feature reactors that can handle solution-phase chemistry while maintaining an inert atmosphere and allowing for online analytical monitoring. acs.org This capability generates large amounts of high-quality data quickly, freeing up chemists for other tasks and reducing the time for design-make-test cycles. acs.orgdrugtargetreview.com

High-throughput experimentation (HTE) has been particularly impactful for reaction optimization, enabling the use of a wider range of functionalized substrates that might perform poorly under standard conditions. drugtargetreview.com Nanoscale synthesis and screening approaches further enhance this process. For example, systems using desorption electrospray ionization (DESI) can create and transfer microdroplets of reaction mixtures in an automated fashion, achieving high reaction conversions within milliseconds. rsc.org This allows for the rapid generation and screening of hundreds of analogues, with product amounts sufficient for subsequent bioactivity assays. rsc.org

The combination of HTE with data science and machine learning algorithms is paving the way for fully autonomous molecular discovery. drugtargetreview.com These integrated workflows can streamline hit identification, predict reaction outcomes, and optimize challenging reactions with minimal human intervention. drugtargetreview.comnih.gov For instance, automated platforms can screen and optimize multi-step reactions and then scale up the identified conditions using flow chemistry with integrated analysis, ensuring reproducibility and efficient material generation for further testing. nih.gov

Table 2: Impact of Automation on Pharmaceutical Intermediate Synthesis

TechnologyKey FeaturesAdvantages for Synthesis & ScreeningReference
Automated Synthesis WorkstationsParallel reactors, online monitoring, variable reaction conditions.Increased throughput, rapid optimization of reaction parameters, generation of high-quality data. acs.org
High-Throughput Experimentation (HTE)Miniaturization of chemical synthesis, exploration of broad reaction space.Reduces material requirements, enables use of diverse substrates, accelerates discovery cycles. drugtargetreview.com
Microdroplet-based Synthesis (e.g., DESI)Picomole-scale reactions, automated array-to-array transfer, reaction acceleration.Extremely high throughput (~45 seconds/reaction), generates products ready for bioassays. rsc.org
Automated Screening PlatformsIntegration with liquid handling robots, plate readers for detection.Reduces manual effort and errors, increases throughput of biological or chemical screening significantly. nih.gov

Green Chemistry Principles in the Synthesis of Complex Pharmaceutical Intermediates

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. The synthesis of complex molecules like Ezetimibe (B1671841) and its intermediates, which traditionally involves multiple steps and the use of hazardous reagents and solvents, is a prime area for the application of these principles. researchgate.netteknoscienze.com

A key focus of green chemistry is the use of biocatalysis, which employs enzymes to perform chemical transformations under mild, aqueous conditions, often with high efficiency and stereoselectivity. researchgate.netteknoscienze.com For example, the production of a key intermediate for Ezetimibe has been significantly improved by using a carbonyl reductase coupled with a glucose dehydrogenase for cofactor regeneration. researchgate.netacs.org This biosynthetic approach avoids the use of expensive and toxic heavy metal catalysts and harsh reaction conditions (e.g., ultra-low temperatures) associated with traditional chemical synthesis. researchgate.net

Another green strategy is the development of telescoped continuous flow processes. nih.govacs.org These systems combine multiple reaction steps into a single, continuous operation, which minimizes waste, improves safety, and increases efficiency. A telescoped process has been reported for the enantioselective synthesis of chiral precursors for drugs including Ezetimibe, using a polymer-supported catalyst that can be easily recovered and reused. nih.govacs.org

The choice of solvents is also a critical aspect of green chemistry. Efforts are focused on replacing hazardous solvents like dichloromethane (B109758) and toluene (B28343) with more environmentally friendly alternatives. researchgate.net Furthermore, principles such as atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, are guiding the design of new synthetic routes. researchgate.net The development of syntheses that proceed through Z-isomeric intermediates for Ezetimibe has been shown to surprisingly increase the total yield compared to routes using E-analogues, showcasing how fundamental chemical choices can align with green chemistry goals. google.com

Table 3: Green Chemistry Approaches in Pharmaceutical Synthesis

Green Chemistry PrincipleApplication ExampleEnvironmental/Efficiency BenefitReference
BiocatalysisUse of carbonyl reductase or halohydrin dehalogenases for Ezetimibe intermediates.Avoids harsh conditions and toxic metal catalysts; high stereoselectivity; reduces environmental footprint. researchgate.netteknoscienze.com
Continuous Flow SynthesisTelescoped asymmetric allylboration/epoxidation for chiral precursors.Minimizes waste, enhances safety, improves process stability and yield. nih.govacs.org
Use of Safer SolventsReplacing solvents like dichloromethane and n-hexane in Ezetimibe production.Reduces toxicity and environmental pollution. researchgate.net
Atom EconomyMechanochemical multicomponent reactions (MCR).High step efficiency, minimal waste generation, reduces cost and energy. researchgate.net

Exploration of Chemoenzymatic Approaches for Stereoselective Transformations

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, has become a powerful tool for constructing complex chiral molecules. The synthesis of specific stereoisomers of azetidinones, such as the (3S,4S) configuration found in intermediates like this compound, heavily relies on precise stereocontrol, a challenge that enzymes are uniquely equipped to address. ontosight.aimdpi.com

Enzymes, particularly hydrolases and ketoreductases, are widely used for stereoselective transformations. mdpi.comgoogle.com For instance, hydrolase-catalyzed reactions can achieve the stereoselective formation of peptide bonds under mild, clean conditions, avoiding the complex protection-deprotection steps and potential racemization common in conventional chemical synthesis. mdpi.com In the context of azetidinone chemistry, enzymes like Candida antarctica lipase (B570770) B have been used to catalyze the ring-opening of 2-azetidinone. mdpi.com

The stereoselective reduction of a ketone is often a crucial step in the synthesis of Ezetimibe. google.com While chemical methods using chiral reducing agents exist, they can be costly and produce difficult-to-remove isomers. google.comacs.org Biocatalytic reduction using ketoreductase enzymes offers a superior alternative, providing high stereoselectivity to yield the desired (S)-hydroxypropyl side chain of Ezetimibe. google.com Engineered enzymes, such as halohydrin dehalogenases (HHDHs), have been developed to catalyze the enantioselective synthesis of key API intermediates with remarkable efficiency and selectivity, operating at tonne-scale production levels. teknoscienze.com

The power of chemoenzymatic synthesis is further demonstrated in the stereodivergent synthesis of natural products. nih.gov By identifying and employing biocatalysts with complementary stereoselectivity, it is possible to access different isomers of a target molecule from a common intermediate. This approach, which leverages enzyme discovery through tools like sequence similarity networks, has been successfully applied to the synthesis of various azaphilone natural products. nih.gov This strategy holds immense potential for the efficient and selective synthesis of any desired stereoisomer of complex pharmaceutical compounds.

Table 4: Chemoenzymatic Methods for Stereoselective Azetidinone Synthesis

Enzyme ClassTransformationApplication/ExampleAdvantageReference
Ketoreductase (KRED)Stereoselective reduction of a ketone to a chiral alcohol.Synthesis of the (S)-hydroxypropyl side chain of Ezetimibe.High stereoselectivity, avoids undesirable isomers, mild reaction conditions. google.com
Hydrolase/LipaseStereoselective peptide bond formation or ring-opening.Synthesis of peptide-based structures; ring-opening of 2-azetidinone.Clean procedure, no racemization, avoids protection/deprotection steps. mdpi.com
Halohydrin Dehalogenase (HHDH)Enantio- and regioselective ring-opening of epoxides.Industrial-scale production of chiral intermediates for Ezetimibe.Robust, highly selective, enables green and efficient synthesis. teknoscienze.com
Oxidative EnzymesEnantiodivergent dearomatization.Stereodivergent synthesis of azaphilone natural products.Provides access to multiple stereoisomers from a common precursor. nih.gov

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the stereoselective synthesis of 4'-O-Benzyloxy (3S,4S)-Ezetimibe?

  • Methodological Answer : Utilize factorial design to systematically evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between variables affecting diastereomeric excess . Couple this with real-time HPLC monitoring (e.g., C18 column, 70:30 acetonitrile/water mobile phase) to track reaction progress and minimize impurities . Virtual simulations using tools like COMSOL Multiphysics can pre-screen reaction conditions, reducing trial-and-error experimentation .

Q. Which analytical techniques are critical for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare chemical shifts (δ) of key protons (e.g., benzyloxy group at ~4.8 ppm) with reference data from NIST Chemistry WebBook .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers; validate purity with ≥99% area under the curve .
  • X-ray Crystallography : Confirm absolute stereochemistry via single-crystal diffraction (e.g., CCDC deposition code for (3S,4S)-configuration) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) to maintain solubility without disrupting assay integrity. Validate solubility via dynamic light scattering (DLS) to ensure particle size <200 nm . Pre-formulation studies using Hansen solubility parameters can predict optimal solvent combinations .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacological data between in vitro and in vivo models for this compound?

  • Methodological Answer : Conduct species-specific metabolic profiling (e.g., liver microsome assays for CYP450 metabolism) to identify interspecies variability . Use Bayesian statistical models to quantify uncertainty in pharmacokinetic parameters (e.g., clearance rates) and reconcile discrepancies between models .

Q. How can in-silico modeling enhance the understanding of structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., NPC1L1 protein) to identify critical interactions (e.g., hydrogen bonding at Tyr145) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and steric parameters to predict activity trends. Validate with leave-one-out cross-validation (R² >0.8) .

Q. What advanced techniques are recommended for studying the degradation pathways of this compound under accelerated stability conditions?

  • Methodological Answer : Use LC-MS/MS to identify degradation products (e.g., de-benzylated metabolites). Apply Arrhenius kinetics to extrapolate shelf-life at 25°C from data at 40°C/75% RH . Pair with DFT calculations to predict degradation mechanisms (e.g., hydrolysis activation energy) .

Q. Which statistical methods are most effective for resolving contradictory data in pharmacological profiling of analogs?

  • Methodological Answer : Apply multivariate regression to isolate confounding variables (e.g., lipophilicity vs. protein binding). Use principal component analysis (PCA) to cluster analogs with similar bioactivity profiles and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.